molecular formula C12H15BCl2O2 B3060520 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 479411-91-1

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3060520
CAS No.: 479411-91-1
M. Wt: 273.0
InChI Key: LKYDZNPXUVVSCZ-UHFFFAOYSA-N
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Description

Role in Suzuki-Miyaura Coupling: Ligand Design and Substrate Scope

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, leveraging palladium catalysts to couple aryl halides with boronic acids or esters. 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a critical coupling partner in these reactions due to its stability and reactivity. Unlike boronic acids, which are prone to protodeboronation, this pinacol boronic ester resists hydrolysis and oxidative degradation, making it ideal for reactions requiring anhydrous or basic conditions.

Ligand design plays a pivotal role in optimizing the efficiency of Suzuki-Miyaura couplings involving sterically hindered substrates. Bulky phosphine ligands, such as XPhos or SPhos, enhance catalytic activity by stabilizing the palladium center during the transmetalation step. For example, studies have demonstrated that XPhos-Pd-G3 complexes enable couplings between aryl chlorides and boronic esters at room temperature, achieving yields exceeding 90%. The electron-deficient nature of the 2,5-dichlorophenyl group in the boronic ester further facilitates oxidative addition with electron-rich palladium catalysts, accelerating the reaction kinetics.

The substrate scope of this boronic ester extends to aryl bromides, chlorides, and triflates. Heteroaryl substrates, such as pyridines and thiophenes, also couple efficiently, provided that the palladium catalyst is paired with a ligand that mitigates heteroatom coordination. For instance, couplings with 2-chloropyridine derivatives proceed smoothly when using AdBrettPhos ligands, which prevent catalyst poisoning by nitrogen lone pairs. This versatility underscores the compound’s utility in synthesizing complex biaryl structures for pharmaceuticals and materials science.

Palladium-Mediated Borylation Strategies with Pinacol Borane

The synthesis of this compound often involves palladium-catalyzed borylation of aryl halides with pinacol borane (HBpin). This method, pioneered by Buchwald and coworkers, employs Pd(OAc)~2~ with XPhos as a ligand to facilitate the oxidative addition of aryl halides to palladium, followed by boron insertion. Key advancements in this area include the use of low catalyst loadings (1–3 mol%) and short reaction times (1–4 hours), which improve atom economy and scalability.

A critical innovation lies in the ability to functionalize electronically diverse aryl halides. Electron-deficient substrates, such as 2,5-dichloroiodobenzene, undergo borylation at room temperature due to their enhanced electrophilicity, while electron-rich substrates require elevated temperatures (80–100°C) to achieve comparable yields. The boronic ester’s stability under these conditions ensures minimal side reactions, such as deboronation or homocoupling, which are common pitfalls in traditional Miyaura borylation protocols.

Recent studies have also explored the use of nickel catalysts for borylation, though palladium remains predominant due to its superior functional group tolerance. For example, Ni(COD)~2~ with N-Bn-Xiao-Phos ligands has enabled enantioselective borylation of prochiral aryl halides, though this approach is currently limited to niche applications. Regardless of the metal, the pinacol boronic ester moiety in this compound acts as a robust boron source, enabling its integration into diverse synthetic pathways.

Steric and Electronic Effects of ortho-Substituted Aryl Halides

The 2,5-dichlorophenyl group in this compound introduces significant steric and electronic effects that influence cross-coupling efficiency. The chlorine atoms at the ortho positions create a congested environment around the boron center, which can hinder transmetalation unless matched with appropriately designed catalysts. Palladium complexes bearing bulky ligands, such as AntPhos or DavePhos, mitigate this issue by preventing the formation of inert Pd(0) aggregates during the catalytic cycle.

Electronically, the chlorine substituents exert a dual effect: they withdraw electron density via induction, polarizing the boron-aryl bond and facilitating transmetalation, while also stabilizing the palladium intermediate through weak Pd···Cl interactions. Computational studies reveal that these interactions lower the activation energy for the transmetalation step by approximately 5–8 kcal/mol, as evidenced by density functional theory (DFT) calculations.

The steric bulk of the ortho substituents also impacts the regioselectivity of subsequent functionalization. For instance, in the synthesis of polychlorinated biphenyls (PCBs), the 2,5-dichlorophenyl boronic ester preferentially couples at the para position of aryl halides, avoiding steric clashes between adjacent chlorine atoms. This selectivity is critical for constructing molecules with precise stereoelectronic properties, such as kinase inhibitors or liquid crystal materials.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYDZNPXUVVSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725901
Record name 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479411-91-1
Record name 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:

2,5-Dichlorophenylboronic acid+PinacolThis compound\text{2,5-Dichlorophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2,5-Dichlorophenylboronic acid+Pinacol→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2.

    Base: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3).

    Solvent: Typical solvents used are tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Scientific Research Applications

Organic Synthesis

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom can form stable complexes with various nucleophiles, making it a valuable tool for:

  • Cross-Coupling Reactions : It is employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This method is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structure allows it to act as a potential drug candidate. Its applications in medicinal chemistry include:

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The dichlorophenyl group is known to enhance biological activity by improving lipophilicity and cellular uptake.

Material Science

In material science, boron compounds are often used for:

  • Polymer Chemistry : They can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInvestigated the cytotoxicity of this compound against various cancer cell lines; showed significant inhibition of cell proliferation.
Study 2Cross-Coupling EfficiencyEvaluated the efficiency of the compound in Suzuki coupling reactions; demonstrated high yields and selectivity for target products.
Study 3Polymer ApplicationsExplored the incorporation of boron compounds into polymer systems; resulted in enhanced thermal properties and mechanical strength compared to control samples.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be contextualized against related dioxaborolane derivatives. Key comparisons include:

Halogen-Substituted Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichlorophenyl C₁₂H₁₅BCl₂O₂ 272.96 Higher symmetry reduces steric hindrance; used in aryl coupling for agrochemical intermediates.
2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,5-Dibromophenyl C₁₂H₁₅BBr₂O₂ 361.87 Bromine’s larger atomic radius enhances steric bulk; slower coupling kinetics vs. chloro analogues.
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl C₁₂H₁₅BIO₂ 330.96 Iodine’s polarizability stabilizes transition metals in cross-couplings; used in fluorescent dye synthesis.

Key Insights :

  • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the phenyl ring, reducing boronate reactivity compared to bromine or iodine analogues .
  • Steric Effects : Ortho-substituted derivatives (e.g., 2,5-dichloro) exhibit hindered rotation, complicating coupling reactions but improving regioselectivity .
Methoxy- and Methyl-Substituted Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro-3,5-dimethoxyphenyl C₁₄H₁₈BCl₂O₄ 334.07 Methoxy groups enhance solubility; used in indazole-based anticancer agents.
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethylphenyl C₁₄H₂₁BO₂ 232.13 Methyl groups increase hydrophobicity; employed in polymer precursors.

Key Insights :

  • Solubility : Methoxy groups improve aqueous compatibility, critical for biological applications .
  • Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability due to reduced ring strain .
Heteroaromatic Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophen-2-yl C₁₀H₁₅BO₂S 210.10 Thiophene’s π-conjugation enables use in organic electronics (e.g., dye-sensitized solar cells).
2-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(1,3-Dioxolan-2-yl)thiophen-2-yl C₁₃H₁₇BO₄S 280.15 Enhanced electron density improves charge transport in photovoltaic materials.

Key Insights :

  • Conjugation : Heteroaromatic boronates are pivotal in optoelectronic materials due to tunable band gaps .

Biological Activity

2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and its implications in therapeutic applications.

  • Molecular Formula : C12H15BCl2O2
  • Molecular Weight : 272.96 g/mol
  • CAS Number : 68716-50-7
  • Melting Point : Approximately 53°C

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boron compounds are known for their ability to interact with biological molecules through covalent bonding. The specific interactions of this compound with enzymes and receptors can lead to various pharmacological effects.

Key Biological Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For instance, it may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's.
  • Antioxidant Properties : Studies indicate that boron-containing compounds can exhibit antioxidant activities, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

StudyBiological ActivityMethodologyFindings
DYRK1A InhibitionEnzymatic assaysDemonstrated nanomolar-level inhibitory activity against DYRK1A.
Antioxidant ActivityORAC assaysConfirmed antioxidant properties through reduction of oxidative stress markers.
Anti-inflammatory ActivityLPS-induced modelReduced pro-inflammatory cytokine levels in BV2 microglial cells.

Case Study 1: DYRK1A Inhibition

In a study focusing on the development of DYRK1A inhibitors for Alzheimer's disease treatment, this compound was identified as a promising candidate. The compound exhibited potent inhibition of DYRK1A activity through competitive binding at the ATP site.

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another research project evaluated the compound's effects on microglial cells under inflammatory conditions. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines and enhanced cell viability under oxidative stress conditions.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterTypical RangeReference
CatalystPd(PPh₃)₄, [Ir(COD)OMe]₂
SolventTHF, DMF, Toluene
Temperature80–110°C
Yield26–85%

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm) confirm substitution patterns. For example, 4,4,5,5-tetramethyl groups show sharp singlets at δ ~1.3 ppm .
  • ¹¹B NMR: A peak at δ 28–32 ppm confirms the dioxaborolane ring .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₂H₁₄BCl₂O₂).

Note: Quadrupolar broadening in ¹¹B NMR may obscure fine splitting .

Advanced: How do electronic effects of the 2,5-dichlorophenyl group influence reactivity in cross-coupling?

Methodological Answer:
The electron-withdrawing Cl groups:

  • Stabilize the Boron Center: Enhance electrophilicity, accelerating transmetallation in Suzuki reactions.
  • Modify Regioselectivity: Direct coupling to electron-deficient partners (e.g., aryl triflates vs. bromides) .
  • Impact Reaction Kinetics: Computational (DFT) studies show Cl substituents lower the LUMO energy, favoring oxidative addition .

Data Contradiction Example:
Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni) may arise from solvent polarity or Cl’s steric effects. Systematic screening (e.g., using Design of Experiments) resolves such issues .

Advanced: How to separate isomers or byproducts during synthesis?

Methodological Answer:

  • Chromatography: Flash column chromatography with hexane/ethyl acetate (25:1) resolves regioisomers (e.g., a- vs. b-isomers) .
  • Crystallization: Differential solubility in hexane/acetone mixtures isolates stereoisomers.
  • HPLC: Chiral columns (e.g., OD-H) achieve enantiomeric separation for asymmetric applications .

Q. Table 2: Isomer Separation Data

MethodResolution EfficiencyReference
Flash Column (Hex/EA)85% purity for a-isomer
Chiral HPLC>90% ee

Basic: What are its primary applications in academic research?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Synthesize biaryl motifs for drug candidates (e.g., kinase inhibitors) .
  • Protease Inhibition: Boronic acid derivatives (post-hydrolysis) act as serine protease inhibitors .
  • Photoredox Catalysis: Participate in Ir-catalyzed C–C bond formations under mild conditions .

Advanced: How to address low yields in large-scale reactions?

Methodological Answer:

  • Optimize Stoichiometry: Excess B₂pin₂ (1.5–2 eq.) improves conversion in sterically hindered systems .
  • Microwave Assistance: Reduces reaction time (30 min vs. 24 h) and byproduct formation .
  • In Situ Monitoring: ¹¹B NMR tracks boronate intermediate stability .

Critical Consideration: Moisture sensitivity necessitates strict anhydrous conditions (e.g., molecular sieves) .

Advanced: What computational tools model its reactivity?

Methodological Answer:

  • DFT Calculations: Gaussian 16 with B3LYP/6-311+G(d,p) basis set predicts transition states and regioselectivity .
  • Molecular Dynamics (MD): Simulates solvent effects on boronate stability in DMF/H₂O mixtures .

Basic: What safety precautions are essential?

Methodological Answer:

  • Handling: Use gloves/PPE; boronic esters are moisture-sensitive and may hydrolyze to boric acid .
  • Storage: –20°C under argon; silica gel stabilizes against decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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